Bienvenue dans la boutique en ligne BenchChem!

Sgc-cbp30

Epigenetics Bromodomain inhibition CBP/p300

SGC-CBP30 is the definitive chemical probe for clean discrimination between CBP/p300 and BET-family bromodomain functions. Unlike I-CBP112, it eliminates confounding allosteric HAT domain activation. With 40-fold selectivity over BRD4(1), it avoids the broad transcriptional suppression of pan-BET inhibitors like JQ1. Validated for Th17/IL-17A biology, iPSC reprogramming, and IRF4 suppression in multiple myeloma (effective at 2.5 µM—half the I-CBP112 dose). Recommended working range: 0.1–2.5 µM. The preferred tool for reproducible CBP/p300 bromodomain pharmacology.

Molecular Formula C28H33ClN4O3
Molecular Weight 509.0 g/mol
Cat. No. B612240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSgc-cbp30
SynonymsSGC-CBP30;  SGC-CBP 30;  SGC-CBP-30.
Molecular FormulaC28H33ClN4O3
Molecular Weight509.0 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)CCC4=CC(=C(C=C4)OC)Cl)CC(C)N5CCOCC5
InChIInChI=1S/C28H33ClN4O3/c1-18(32-11-13-35-14-12-32)17-33-25-8-7-22(28-19(2)31-36-20(28)3)16-24(25)30-27(33)10-6-21-5-9-26(34-4)23(29)15-21/h5,7-9,15-16,18H,6,10-14,17H2,1-4H3/t18-/m0/s1
InChIKeyGEPYBHCJBORHCE-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SGC-CBP30: A Potent and Highly Selective CBP/p300 Bromodomain Chemical Probe for Epigenetic Research


SGC-CBP30 (CAS 1613695-14-9) is a potent and highly selective chemical probe developed by the Structural Genomics Consortium (SGC) that inhibits the bromodomains of the homologous transcriptional coactivators CREB-binding protein (CBP, also known as CREBBP) and E1A-binding protein p300 (EP300) . It exhibits dissociation constants (Kd) of 21 nM for CBP and 32 nM for p300 in biolayer interferometry assays, with a molecular weight of 509.04 and the molecular formula C28H33ClN4O3 . SGC-CBP30 belongs to the dimethylisoxazole chemotype class of bromodomain inhibitors and is widely used as a reference tool compound to investigate the biological functions of CBP/p300 bromodomains in transcriptional regulation, inflammation, and oncology research [1].

Why SGC-CBP30 Cannot Be Casually Substituted with Other CBP/p300 or BET Bromodomain Inhibitors


SGC-CBP30 occupies a distinct pharmacological niche that prevents simple substitution with other CBP/p300 inhibitors or broader BET-family bromodomain inhibitors. Unlike pan-BET inhibitors such as (+)-JQ1, which broadly target BRD2, BRD3, BRD4, and BRDT with potent antiproliferative effects, SGC-CBP30 exhibits a much more restricted transcriptional footprint in human T cells, with a substantially narrower effect on global gene expression [1]. Substituting SGC-CBP30 with I-CBP112 introduces a confounding functional divergence: I-CBP112 acts as a bromodomain ligand that can stimulate nucleosome acetylation up to 3-fold via an allosteric mechanism, whereas SGC-CBP30 does not exhibit this activation effect and can neutralize the I-CBP112-induced stimulation [2]. Furthermore, SGC-CBP30 demonstrates differential potency requirements in cellular assays compared to I-CBP112, achieving comparable target engagement at lower concentrations in certain experimental systems [3]. These pharmacological distinctions underscore why experiments designed around SGC-CBP30's specific selectivity window and functional profile cannot be reliably reproduced with alternative CBP/p300 bromodomain ligands or pan-BET inhibitors without risking confounded biological interpretation.

Quantitative Comparative Evidence: How SGC-CBP30 Differentiates from I-CBP112, Pan-BET Inhibitors, and Other CBP/p300 Probes


Superior Biochemical Potency: SGC-CBP30 Exhibits 8-Fold Higher Affinity for CBP Bromodomain Compared to I-CBP112

SGC-CBP30 demonstrates substantially higher biochemical potency for the CBP bromodomain compared to the alternative CBP/p300 inhibitor I-CBP112. SGC-CBP30 exhibits a Kd of 21 nM for the CBP bromodomain and 32 nM for the p300 bromodomain as measured by biolayer interferometry . In contrast, I-CBP112 displays an IC50 of 170 nM in the CREBBP AlphaScreen assay, representing an approximately 8-fold lower potency at the primary target . This quantitative difference in target engagement potency provides SGC-CBP30 with a wider effective concentration window for probing CBP/p300 bromodomain function before encountering solubility or non-specific effects.

Epigenetics Bromodomain inhibition CBP/p300 Chemical probe selection

Substantial Selectivity Over BET Bromodomains: SGC-CBP30 Achieves 40-Fold to 250-Fold Discrimination Against BRD4

SGC-CBP30 demonstrates a well-characterized selectivity profile against BET-family bromodomains that is critical for clean phenotypic interpretation. In cell-free assays, SGC-CBP30 exhibits 40-fold selectivity for CBP over the first bromodomain of BRD4 (BRD4(1)) and 250-fold selectivity over the second bromodomain of BRD4 (BRD4(2)) . The Kd for BRD4(1) is approximately 850 nM compared to 21 nM for CBP, confirming a 40-fold selectivity window [1]. In differential scanning fluorimetry (DSF) binding assays across 45 bromodomains, SGC-CBP30 showed no significant activity except against BRD2, BRD3, and BRD4, with minimal activity against 136 GPCRs, ion channels, enzymes, and kinases (IC50 >1 µM for most targets except adrenergic receptor α2C (0.11 µM), α2A (0.57 µM), PDE5 (0.15 µM), and PAF (0.51 µM)) [1]. This selectivity profile is particularly meaningful when compared to pan-BET inhibitors like (+)-JQ1, which potently inhibit BRD2, BRD3, BRD4, and BRDT with similar affinity and produce broad transcriptional effects.

Selectivity profiling BET bromodomain BRD4 Off-target risk assessment

Direct Head-to-Head Cellular Activity: SGC-CBP30 Suppresses IRF4 Expression at Lower Concentration Than I-CBP112 in Multiple Myeloma Cells

In a direct head-to-head comparison using LP-1 multiple myeloma cells, SGC-CBP30 (2.5 µM) and I-CBP112 (5 µM) were evaluated for their ability to suppress IRF4 mRNA expression by qRT-PCR over a 24-hour time course. At these concentrations, SGC-CBP30 achieved effective IRF4 suppression at half the concentration required for I-CBP112 to produce a comparable effect [1]. Western blot analysis confirmed that both compounds reduce IRF4 protein levels under these conditions, with SGC-CBP30 demonstrating cellular target engagement at a lower absolute concentration [1]. This quantitative difference in cellular potency is consistent with the higher biochemical affinity of SGC-CBP30 for CBP/p300 bromodomains relative to I-CBP112.

Multiple myeloma IRF4 Transcriptional regulation Cellular potency

Functional Divergence: SGC-CBP30 Does Not Stimulate Nucleosome Acetylation, Unlike I-CBP112 Which Induces 3-Fold Activation

A critical functional distinction exists between SGC-CBP30 and I-CBP112 that bears directly on experimental interpretation. I-CBP112 acts as a bromodomain ligand that can stimulate p300/CBP-mediated nucleosome acetylation up to 3-fold through an allosteric mechanism that requires the full nucleosome substrate [1]. In stark contrast, SGC-CBP30 does not stimulate nucleosome acetylation under identical experimental conditions [1]. Moreover, the stimulatory effect of I-CBP112 on p300/CBP acetyltransferase activity can be neutralized by co-treatment with SGC-CBP30, confirming that the two compounds engage the bromodomain with functionally divergent pharmacological consequences [1]. Specifically, I-CBP112 enhances acetylation of histone H3 at lysine 18 (H3K18), an established in vivo site of p300/CBP activity, while SGC-CBP30 lacks this property [1].

Histone acetylation Allosteric modulation Nucleosome Functional selectivity

Cellular Target Engagement Validation: SGC-CBP30 Accelerates FRAP Recovery at 1 µM and Reduces p53 Activity with Defined IC50 Values

SGC-CBP30 has been functionally validated in multiple cellular assays that provide quantitative benchmarks for target engagement and downstream pathway modulation. In fluorescence recovery after photobleaching (FRAP) assays, SGC-CBP30 accelerates FRAP recovery in cells at a concentration of 1 µM, providing a direct readout of chromatin-bound CBP/p300 bromodomain displacement . In HeLa cells treated with the HDAC inhibitor SAHA, SGC-CBP30 at 0.1 µM reduces FRAP recovery times back to unstimulated levels, confirming effective target engagement at sub-micromolar concentrations [1]. In RKO colorectal carcinoma cells, SGC-CBP30 inhibits doxorubicin-stimulated p53 activity in a dose-dependent manner with an IC50 of 1.5 µM in luciferase reporter assays, and inhibits p53-induced p21 activation with an IC50 of 1.54 µM . These quantitative cellular pharmacodynamic markers establish reproducible benchmarks for confirming compound activity across experimental systems and provide guidance for selecting appropriate working concentrations.

FRAP Target engagement p53 Cellular pharmacodynamics IC50

Narrower Transcriptional Footprint: SGC-CBP30 Produces More Restricted Gene Expression Changes Than Pan-BET Inhibitor JQ1 in Human T Cells

Transcriptional profiling of human T cells after treatment with SGC-CBP30 reveals a much more restricted effect on global gene expression compared to the pan-BET bromodomain inhibitor JQ1 [1]. While JQ1 broadly suppresses gene expression programs due to its potent inhibition of BRD2, BRD3, BRD4, and BRDT, SGC-CBP30's transcriptional effects are substantially narrower and more specific to CBP/p300-regulated pathways [1]. Functionally, this selectivity translates to specific suppression of IL-17A secretion by Th17 cells, with anti-inflammatory effects observed in models of ankylosing spondylitis and psoriatic arthritis [1]. This transcriptional selectivity provides a critical advantage for experiments aimed at isolating CBP/p300-specific biology from the broader transcriptional disruption caused by BET-family inhibition.

Transcriptional profiling Th17 cells Gene expression Selectivity validation

Optimal Research Applications for SGC-CBP30 Based on Differentiated Performance Characteristics


Deconvoluting CBP/p300-Specific Biology from BET Bromodomain-Mediated Effects in Transcriptional Regulation Studies

SGC-CBP30 is the preferred tool compound for experiments requiring clean discrimination between CBP/p300 bromodomain function and BET-family bromodomain activity. With 40-fold selectivity over BRD4(1) and 250-fold over BRD4(2) [1], SGC-CBP30 enables researchers to probe CBP/p300-specific transcriptional programs without the confounding broad transcriptional suppression characteristic of pan-BET inhibitors like JQ1 [2]. Transcriptional profiling confirms that SGC-CBP30 produces a substantially narrower effect on gene expression in human T cells compared to JQ1 [2]. Recommended working concentration range: 0.1–2.5 µM in cellular assays, with careful attention to maintaining concentrations below 3.3 µM to preserve the selectivity window over BRD4(1) [1]. Researchers are advised to use orthogonal CBP/p300 inhibitors (e.g., CPI-637) in parallel to deconvolve potential BRD effects at higher concentrations [1].

Investigating CBP/p300 Bromodomain Function in Inflammatory Disease Models and Th17-Mediated Autoimmunity

SGC-CBP30 is specifically validated for studying CBP/p300 bromodomain involvement in Th17 cell biology and inflammatory cytokine regulation. The compound strongly reduces IL-17A secretion in Th17 cells and demonstrates anti-inflammatory effects in cellular models of ankylosing spondylitis and psoriatic arthritis [1]. Unlike I-CBP112, SGC-CBP30 does not introduce the confounding variable of allosteric HAT domain activation [2], making it the cleaner choice for studies aimed at isolating bromodomain-specific contributions to inflammatory gene expression. Researchers should note that the selectivity window over BRD4 narrows at concentrations above 3.3 µM [3], so dose-response experiments should include concentrations spanning 0.1–3 µM to confirm on-target effects.

Chemical Reprogramming of Somatic Cells to Induced Pluripotent Stem Cells (iPSCs)

SGC-CBP30 has been specifically validated for use in protocols for the chemical reprogramming of somatic cells to iPSCs [1]. The compound accelerates FRAP recovery in cells at 1 µM, confirming effective chromatin-bound CBP/p300 bromodomain displacement [1]. For iPSC reprogramming applications, the high selectivity of SGC-CBP30 over BET bromodomains is particularly valuable, as BET inhibitors can produce unintended effects on cell proliferation and pluripotency gene networks that confound reprogramming efficiency assessments. The compound's well-characterized cellular activity profile provides a reproducible tool for dissecting the role of CBP/p300 bromodomains in pluripotency acquisition and maintenance.

Target Validation and Mechanistic Studies of IRF4-Dependent Gene Networks in Multiple Myeloma and B-Cell Malignancies

SGC-CBP30 is validated for investigating CBP/p300 bromodomain-dependent regulation of IRF4, a critical transcription factor in multiple myeloma and other B-cell malignancies. In LP-1 multiple myeloma cells, SGC-CBP30 at 2.5 µM effectively suppresses IRF4 mRNA and protein expression [1]. This concentration is half that required for I-CBP112 to achieve comparable IRF4 suppression [1], providing a wider window for clean target modulation. Researchers should consider that SGC-CBP30 demonstrates moderate cytotoxicity in U2OS and HeLa cells [2], so cell viability assays should be performed in parallel to distinguish on-target transcriptional effects from general cytotoxicity, particularly in extended treatment protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sgc-cbp30

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.